molecular formula C16H19N5O5 B14921575 (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide

(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide

Cat. No.: B14921575
M. Wt: 361.35 g/mol
InChI Key: FRSNBPJBXKCPHI-UHFFFAOYSA-N
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Description

(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with nitro and dimethyl groups, linked to an ethanimidamide moiety through a methoxyphenylacetyl group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by nitration and methylation to introduce the nitro and dimethyl groups. The final step involves coupling the pyrazole derivative with the ethanimidamide moiety using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be used to investigate redox reactions in biological systems.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxyphenylacetyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity, receptor binding, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N5O5

Molecular Weight

361.35 g/mol

IUPAC Name

[(E)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C16H19N5O5/c1-10-16(21(23)24)11(2)20(18-10)9-14(17)19-26-15(22)8-12-4-6-13(25-3)7-5-12/h4-7H,8-9H2,1-3H3,(H2,17,19)

InChI Key

FRSNBPJBXKCPHI-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N\OC(=O)CC2=CC=C(C=C2)OC)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)CC2=CC=C(C=C2)OC)N)C)[N+](=O)[O-]

Origin of Product

United States

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